N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-[(4-chlorobenzyl)amino]benzohydrazide
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Overview
Description
N’-[(E)-(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-4-{[(4-CHLOROPHENYL)METHYL]AMINO}BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-4-{[(4-CHLOROPHENYL)METHYL]AMINO}BENZOHYDRAZIDE typically involves the condensation of 1-acetyl-1H-indole-3-carbaldehyde with 4-[(4-chlorophenyl)methylamino]benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-4-{[(4-CHLOROPHENYL)METHYL]AMINO}BENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N’-[(E)-(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-4-{[(4-CHLOROPHENYL)METHYL]AMINO}BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-4-{[(4-CHLOROPHENYL)METHYL]AMINO}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with comparable structural features and biological activities. Examples include:
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives .
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .
Uniqueness
N’-[(E)-(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-4-{[(4-CHLOROPHENYL)METHYL]AMINO}BENZOHYDRAZIDE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H21ClN4O2 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[(E)-(1-acetylindol-3-yl)methylideneamino]-4-[(4-chlorophenyl)methylamino]benzamide |
InChI |
InChI=1S/C25H21ClN4O2/c1-17(31)30-16-20(23-4-2-3-5-24(23)30)15-28-29-25(32)19-8-12-22(13-9-19)27-14-18-6-10-21(26)11-7-18/h2-13,15-16,27H,14H2,1H3,(H,29,32)/b28-15+ |
InChI Key |
NBGYVJQFHDLACJ-RWPZCVJISA-N |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=C(C=C3)NCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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